(2R)-2-fluoro-2-phenylethanamine;hydrochloride
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Overview
Description
(2R)-2-fluoro-2-phenylethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a fluorine atom attached to the second carbon of the ethylamine chain, along with a phenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-fluoro-2-phenylethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzyl cyanide and fluoroethanol.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the desired product.
Purification: The product is then purified using recrystallization techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process includes:
Batch Processing: Reactants are mixed in large reactors and allowed to react under controlled temperatures and pressures.
Continuous Flow Processing: This method involves the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-fluoro-2-phenylethanamine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
(2R)-2-fluoro-2-phenylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2R)-2-fluoro-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain, influencing their activity.
Pathways Involved: It modulates the signaling pathways associated with neurotransmitter release and uptake, which can affect mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: Lacks the fluorine atom, making it less potent in certain applications.
2-Fluoroamphetamine: Similar structure but with different pharmacological properties.
Fluoxetine: A well-known antidepressant with a similar fluorine substitution but different overall structure.
Uniqueness
(2R)-2-fluoro-2-phenylethanamine;hydrochloride is unique due to its specific fluorine substitution, which enhances its stability and interaction with biological targets compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
127708-38-7 |
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Molecular Formula |
C8H11ClFN |
Molecular Weight |
175.63 g/mol |
IUPAC Name |
(2R)-2-fluoro-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m0./s1 |
InChI Key |
ULMDYGAIJJWADH-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)F.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)F.Cl |
Origin of Product |
United States |
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